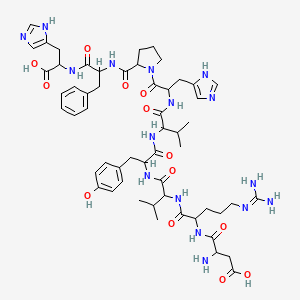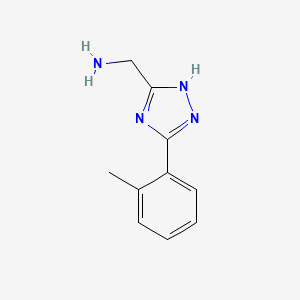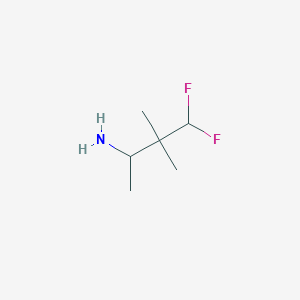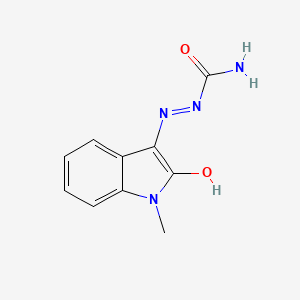
DI-Snadns
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
DI-Snadns is synthesized by coupling diazotized sulfanilic acid with chromotropic acid. The reaction involves the following steps:
Diazotization: Sulfanilic acid is diazotized using sodium nitrite and hydrochloric acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reactant concentrations .
化学反応の分析
Types of Reactions
DI-Snadns undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different colored derivatives.
Reduction: Reduction reactions can alter its color and chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various colored derivatives that are useful in analytical applications .
科学的研究の応用
DI-Snadns has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays.
作用機序
The mechanism of action of DI-Snadns involves its ability to form complexes with metal ions. The compound’s sulfonic acid groups and azo linkages allow it to bind selectively to certain metal ions, leading to color changes that can be measured spectrophotometrically. This property makes it valuable in analytical chemistry for the detection and quantification of metals .
類似化合物との比較
Similar Compounds
SNADNS: A similar compound with slightly different functional groups.
Nitroso-SNADNS: Another derivative with distinct chemical properties.
Uniqueness
DI-Snadns is unique due to its stability and the distinct color changes it undergoes under various conditions. These properties make it particularly useful in analytical applications where precise and reliable measurements are required .
特性
分子式 |
C30H16N4Na4O14S4 |
|---|---|
分子量 |
876.7 g/mol |
IUPAC名 |
tetrasodium;4-[[1,8-dioxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C30H20N4O14S4.4Na/c35-29-26-15(13-24(51(43,44)45)27(29)33-31-20-9-11-22(49(37,38)39)18-7-3-1-5-16(18)20)14-25(52(46,47)48)28(30(26)36)34-32-21-10-12-23(50(40,41)42)19-8-4-2-6-17(19)21;;;;/h1-14,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChIキー |
OEVNAUYUXBYBLX-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12110321.png)









![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)

![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)

